molecular formula C7H4ClFN2O B8723313 3-Chloro-5-fluoromethoxy-pyridine-2-carbonitrile

3-Chloro-5-fluoromethoxy-pyridine-2-carbonitrile

Cat. No. B8723313
M. Wt: 186.57 g/mol
InChI Key: HYKVKJJLXJDLBU-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoromethoxy-pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C7H4ClFN2O and its molecular weight is 186.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-5-fluoromethoxy-pyridine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-fluoromethoxy-pyridine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Chloro-5-fluoromethoxy-pyridine-2-carbonitrile

Molecular Formula

C7H4ClFN2O

Molecular Weight

186.57 g/mol

IUPAC Name

3-chloro-5-(fluoromethoxy)pyridine-2-carbonitrile

InChI

InChI=1S/C7H4ClFN2O/c8-6-1-5(12-4-9)3-11-7(6)2-10/h1,3H,4H2

InChI Key

HYKVKJJLXJDLBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C#N)OCF

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-chloro-5-hydroxy-pyridine-2-carbonitrile (315 mg, 2.03 mmol) in DMF (16 ml) was added Cs2CO3 (1.652 g, 5.07 mmol) and toluene-4-sulfonic acid fluoromethyl ester (CAS registry 114435-86-8) (621 mg, 3.04 mmol) and the reaction mixture was heated at 80° C. for 24 h. The solvent was removed under reduced pressure and the residue taken up in TBME, washed with water and brine, dried over MgSO4, filtered and concentrated. The title compound was obtained as a yellow oil after chromatography on silica gel (hexane-EtOAc 10:1 to 2:1) to provide the title compound as a light yellow oil: TLC (hexane-EtOAc 1:1): Rf=0.62;
Quantity
315 mg
Type
reactant
Reaction Step One
Quantity
1.652 g
Type
reactant
Reaction Step One
Quantity
621 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2,3-dichloro-5-fluoromethoxy-pyridine (1.18 g, 6.02 mmol) in dry DMF (14.00 ml) were added Zinc cyanide (0.341 g, 2.90 mmol) and Zinc powder (3.94 mg, 0.060 mmol). The suspension was flushed with Argon (3×). Then tetrakis(triphenylphosphine)palladium(0) (0.570 g, 0.494 mmol) was added. The reaction was heated to 145° C. for 2 h. Water was added and the aqueous layer was extracted twice with Et2O. The combined organic layers were washed with brine, dried with Na2SO4, filtered and evaporated. The residue was purified by chromatography on silica gel (cyclohexane to cyclohexane/EtOAc 7:3) to provide the title compound as yellow oil (515 mg).
Quantity
1.18 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
0.341 g
Type
catalyst
Reaction Step One
Name
Quantity
3.94 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.57 g
Type
catalyst
Reaction Step Three

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